molecular formula C11H16O3 B2936294 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one CAS No. 1440962-12-8

8,11-Dioxadispiro[3.2.47.24]tridecan-2-one

Cat. No.: B2936294
CAS No.: 1440962-12-8
M. Wt: 196.246
InChI Key: UJDRCIGJTJWCOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

8,11-Dioxadispiro[3.2.47.24]tridecan-2-one has several applications in scientific research:

    Chemistry: It is used as a model compound to study spiro structures and their reactivity.

    Biology: The compound can be used in biochemical assays to understand enzyme interactions with spiro compounds.

    Medicine: Research into potential therapeutic applications, such as drug design and development, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The safety information and hazards associated with 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one are not provided in the search results. For detailed safety and hazard information, it would be best to refer to its Material Safety Data Sheet (MSDS) or consult with a chemical safety expert .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one typically involves the formation of the spiro structure through a series of organic reactions. One common method includes the use of cyclization reactions where a precursor molecule undergoes intramolecular reactions to form the spiro compound . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the correct formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound is less common due to its primary use in research. . These methods ensure high purity and consistency required for research applications.

Chemical Reactions Analysis

Types of Reactions

8,11-Dioxadispiro[3.2.47.24]tridecan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, influencing their activity. The pathways involved often include modulation of enzyme activity or receptor signaling, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,11-Dioxadispiro[3.2.47.24]tridecan-2-one is unique due to its specific spiro structure, which provides distinct chemical and biological properties. This uniqueness makes it valuable for research applications where specific interactions with molecular targets are required .

Properties

IUPAC Name

8,11-dioxadispiro[3.2.47.24]tridecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c12-9-7-10(8-9)1-3-11(4-2-10)13-5-6-14-11/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDRCIGJTJWCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC13CC(=O)C3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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